N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide
Description
Systematic IUPAC Nomenclature and Structural Identification
The compound N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide is systematically named according to IUPAC conventions as follows:
- Root name : Acetamide (derived from acetic acid, with the hydroxyl group replaced by an amine).
- Substituents :
- A 4-fluorophenyl group attached to the nitrogen atom of the acetamide backbone.
- A 2-formylphenoxy group (a phenyl ring with a formyl substituent at the 2-position and an ether linkage to the acetamide’s methylene group).
The structural identity is confirmed through its molecular formula, C₁₅H₁₂FNO₃ , and spectroscopic data. Key functional groups include:
- Amide bond : Connects the 4-fluorophenyl group to the acetamide backbone.
- Ether linkage : Bridges the phenoxy group to the methylene carbon.
- Formyl group : Located at the 2-position of the phenoxy ring.
The compound’s planar structure is stabilized by intramolecular hydrogen bonding between the amide hydrogen and the formyl oxygen, as observed in analogous acetamide derivatives.
Molecular Formula and Mass Spectrometric Analysis
Mass Spectrometry
- Monoisotopic mass : 273.080109 Da.
- Fragmentation patterns :
Table 1: Key Mass Spectrometric Data
| Parameter | Value |
|---|---|
| Molecular formula | C₁₅H₁₂FNO₃ |
| Average mass | 273.259 Da |
| Monoisotopic mass | 273.080109 Da |
| Dominant fragments | m/z 273, 152, 121 |
Crystallographic Data and Space Group Determination
While crystallographic data for This compound is not explicitly reported in the provided literature, analogous compounds offer insights into likely structural features:
General Crystallographic Trends in Acetamide Derivatives
Predicted Crystal Structure
- Space group : Likely P-1 (triclinic) or P2₁/c (monoclinic), based on symmetry observed in similar compounds.
- Packing motifs : Anticipated π-π stacking between fluorophenyl and phenoxy rings, with intermolecular hydrogen bonds involving the formyl and amide groups.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.7–10.5 |
| b (Å) | 10.9–11.8 |
| c (Å) | 9.4–10.2 |
| β (°) | 96–104 |
Note : Experimental validation via single-crystal X-ray diffraction is required to confirm these predictions.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-12-5-7-13(8-6-12)17-15(19)10-20-14-4-2-1-3-11(14)9-18/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIGFNIGWKFCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide typically involves the following steps:
Formation of 4-fluoroaniline: This can be achieved by the nitration of fluorobenzene followed by reduction.
Acylation: The 4-fluoroaniline is then acylated with chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide.
Nucleophilic Substitution: The final step involves the reaction of N-(4-fluorophenyl)-2-chloroacetamide with 2-hydroxybenzaldehyde under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can
Biological Activity
N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a fluorinated phenyl group and a formyl-substituted phenoxy group linked via an acetamide bond. The presence of the fluorine atom enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 273.26 g/mol
The key functional groups present include:
- Fluorinated phenyl group : Enhances lipophilicity and may improve pharmacokinetics.
- Formyl-substituted phenoxy group : Potentially interacts with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound have exhibited significant antimicrobial properties. For instance, studies have shown that derivatives with similar phenoxy groups can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound may also possess anticancer properties. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines, such as non-small cell lung cancer cells (A549). The mechanism typically involves the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
Case Studies
- Anticancer Activity Assessment :
-
Antimicrobial Efficacy :
- Another investigation into related acetamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance biological efficacy.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorinated phenyl + formyl-substituted phenoxy | Potential anticancer and antimicrobial |
| 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide | Bromo-substituted phenoxy | Varied reactivity profiles |
| N-(3-chloro-4-fluorophenyl)-2-(4-formylphenoxy)acetamide | Chloro-substituted phenyl | Known for specific interactions in biological systems |
The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors within biological systems. The acetamide bond may facilitate binding to target sites, while the fluorinated structure could enhance the stability and bioavailability of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide ()
- Structural Difference : Replaces the 4-fluorophenyl group with a 3-chloro-4-methylphenyl group.
- Impact :
- The chloro and methyl substituents introduce steric hindrance and alter electronic effects compared to fluorine. Chlorine’s electronegativity may enhance dipole interactions, while the methyl group increases lipophilicity (logP).
- This could affect binding to hydrophobic targets or solubility in biological systems.
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide ()
- Structural Difference: Substitutes the 4-fluorophenyl with a 4-nitrophenyl group and adds a methoxy group to the phenoxy ring.
- Methoxy enhances lipophilicity and may stabilize the molecule via hydrogen bonding .
Cyanopyridine Derivatives (LBJ Series, )
- Example: LBJ-01 (2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide).
- Structural Difference: Replaces the formylphenoxy group with a cyanopyridinyloxy moiety.
- Pyridine’s aromatic nitrogen enables hydrogen bonding, which could enhance target affinity compared to the formyl group .
Heterocyclic Modifications
Triazole-Based Derivatives ()
- Example : 9e (N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide).
- Structural Difference : Incorporates a 1,2,4-triazole ring linked via a thioether.
- Thioether linkages may enhance oxidative stability compared to oxygen-based ethers .
Isoindol-1-one Derivatives ()
- Example : 13m (N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide).
- Structural Difference: Replaces the formylphenoxy group with a hydroxypentyloxy-substituted phenyl and adds an isoindol-1-one ring.
- The hydroxyl group increases hydrophilicity, which may improve solubility but reduce blood-brain barrier penetration .
Alkyl Chain and Functional Group Variations
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide ()
- Structural Difference: Substitutes the 4-fluorophenyl group with an n-butyl chain and adds a butyryl group to the phenoxy ring.
- Impact :
Physicochemical Data Comparison
*Estimated via analogous compounds (e.g., ).
Q & A
What are the recommended synthetic routes for N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves a multi-step approach:
- Step 1: Coupling 2-formylphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(2-formylphenoxy)acetyl chloride.
- Step 2: Reacting the intermediate with 4-fluoroaniline in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen, using triethylamine as a catalyst to facilitate amide bond formation .
- Optimization: Control reaction temperature (0–5°C during coupling to minimize side reactions) and use molecular sieves to absorb moisture. Purity is confirmed via TLC (silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol .
How can structural integrity and purity of this compound be validated?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the presence of the formyl proton (~10.1 ppm) and fluorophenyl aromatic protons (7.2–7.8 ppm). Compare with PubChem data for analogous acetamides .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 302.1 (calculated for C₁₅H₁₂FNO₃).
- HPLC: Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
What in vitro assays are suitable for preliminary biological screening of this compound?
Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, PC-3). Compare with structurally similar compounds (e.g., ’s compound showed IC₅₀ = 8.2 µM in HT-29) .
- Anti-inflammatory Activity: Measure suppression of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
Answer:
- Substituent Variation: Modify the formyl group to carboxy or hydroxymethyl groups (via oxidation/reduction) and compare bioactivity. shows carboxy derivatives enhance solubility but reduce potency .
- Pharmacophore Mapping: Use UCSF Chimera to model interactions with target proteins (e.g., COX-2). Docking studies can identify critical hydrogen bonds between the formyl group and Arg120 .
- Analog Synthesis: Prepare derivatives with halogens (Cl, Br) at the 4-fluorophenyl position. indicates chloro-substituted analogs exhibit higher cytotoxicity .
What mechanisms of action are hypothesized for this compound based on structural analogs?
Answer:
- Enzyme Inhibition: The formylphenoxy group may act as a Michael acceptor, covalently binding to cysteine residues in enzymes like COX-2 or kinases. ’s analog showed 70% COX-2 inhibition at 10 µM .
- Receptor Antagonism: Fluorophenyl groups in related compounds (e.g., ) interact with hydrophobic pockets in G-protein-coupled receptors (GPCRs).
- Apoptosis Induction: Formyl derivatives may activate caspase-3/7 pathways, as seen in HT-29 cells treated with similar acetamides .
How should researchers resolve contradictions in biological data across studies?
Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration). For example, reports IC₅₀ variability (±15%) across labs due to differing FBS batches .
- Metabolic Stability Testing: Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid metabolism.
- Orthogonal Assays: Confirm anti-inflammatory activity via both ELISA (TNF-α) and Western blot (NF-κB pathway) .
What formulation strategies address this compound’s solubility and stability limitations?
Answer:
- pH Adjustment: Solubility in aqueous buffers (e.g., PBS) improves at pH 7.4–8.0 due to deprotonation of the acetamide nitrogen.
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) to enhance bioavailability. notes similar acetamides achieve 80% encapsulation efficiency .
- Lyophilization: Stabilize the compound for long-term storage by lyophilizing with trehalose (1:5 w/w ratio) .
What advanced computational methods can predict off-target effects?
Answer:
- Molecular Dynamics (MD) Simulations: Use GROMACS to simulate binding to non-target proteins (e.g., cytochrome P450 isoforms) over 100 ns trajectories. ’s UCSF Chimera aids in visualizing binding poses .
- Chemoproteomics: Employ activity-based protein profiling (ABPP) with a biotinylated probe analog to identify off-target interactions .
- Machine Learning: Train models on PubChem BioAssay data (e.g., AID 1259375) to predict toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
